Technical Guide: Synthesis and Properties of 6-Methyl-2,3-dihydro-1H-indole Hydrochloride
Technical Guide: Synthesis and Properties of 6-Methyl-2,3-dihydro-1H-indole Hydrochloride
This technical guide details the synthesis, physicochemical properties, and pharmaceutical applications of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (also known as 6-Methylindoline HCl).
Executive Summary & Chemical Identity
6-Methyl-2,3-dihydro-1H-indole hydrochloride is a bicyclic secondary amine used primarily as a scaffold in the development of G-protein coupled receptor (GPCR) ligands (specifically 5-HT antagonists) and kinase inhibitors. It is the reduced form of 6-methylindole, stabilized as a hydrochloride salt to prevent oxidation and improve shelf-life.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 6-Methyl-2,3-dihydro-1H-indole hydrochloride |
| Common Name | 6-Methylindoline HCl |
| CAS Number (Free Base) | 1685-23-0 |
| CAS Number (Precursor) | 3420-02-8 (6-Methylindole) |
| Molecular Formula | C₉H₁₁N[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 169.65 g/mol (Salt); 133.19 g/mol (Base) |
| Structure | Indoline core with a methyl substitution at the C6 position.[6] |
Synthetic Pathways
The synthesis of 6-methylindoline is most reliably achieved via the selective reduction of the C2-C3 double bond of 6-methylindole. While catalytic hydrogenation is possible, the Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid) is the preferred laboratory method due to its high selectivity, preventing over-reduction of the benzenoid ring.
Method A: Selective Reduction (Gribble Protocol)
This method utilizes the protonation of the indole C3 position to generate an electrophilic indolenium ion, which is subsequently trapped by the hydride source.
Reaction Scheme:
-
Protonation: 6-Methylindole + H⁺
3-H-indolenium cation. -
Reduction: Cation + [BH₃CN]⁻
6-Methylindoline. -
Salt Formation: 6-Methylindoline + HCl
Hydrochloride Salt.
Method B: Catalytic Hydrogenation
Hydrogenation over Pd/C or PtO₂ is cleaner but requires high pressure (often >20 atm) or acidic media to overcome the resonance stability of the pyrrole ring without reducing the benzene ring.
Detailed Experimental Protocol
Objective: Synthesis of 6-Methylindoline HCl from 6-Methylindole via NaCNBH₃ reduction.
Materials
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Precursor: 6-Methylindole (1.0 eq)
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Reagent: Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq)
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Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Sodium Hydroxide (NaOH), aqueous
-
Salt Formation: 4M HCl in Dioxane or Diethyl Ether
Step-by-Step Methodology
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Setup: In a fume hood, charge a round-bottom flask with 6-methylindole (e.g., 1.31 g, 10 mmol) and glacial acetic acid (20 mL). Stir at 15–20°C (water bath) to dissolve.
-
Expert Insight: Temperature control is critical. Above 25°C, N-alkylation side reactions (using the acetic acid as an alkyl source) can occur.
-
-
Addition: Add NaCNBH₃ (1.89 g, 30 mmol) portion-wise over 20 minutes.
-
Safety Note: This reaction generates minor amounts of HCN gas. Ensure vigorous ventilation.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The fluorescent indole spot (starting material) should disappear, replaced by a non-fluorescent, lower Rf amine spot.
-
Quench & Extraction:
-
Cool the mixture to 0°C.
-
Slowly add 20% aqueous NaOH until pH > 10. (The mixture will become cloudy as the free base precipitates).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base (pale yellow oil).[7]
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the crude oil in minimal anhydrous diethyl ether or ethanol.
-
Cool to 0°C.
-
Dropwise add 4M HCl in dioxane (1.1 eq). A white to off-white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Visualization: Process Workflow
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Workflow for the selective reduction of 6-methylindole to the hydrochloride salt.
Physicochemical Characterization
The conversion from free base to hydrochloride salt significantly alters the physical properties, enhancing stability and water solubility.
| Property | 6-Methylindoline (Free Base) | 6-Methylindoline HCl (Salt) |
| Physical State | Pale yellow oil / Low melting solid | White to off-white crystalline solid |
| Melting Point | < 30°C (approx) | > 150°C (Decomposition likely >200°C) |
| Solubility | Soluble in DCM, EtOAc, DMSO | Soluble in Water, Methanol, DMSO |
| Stability | Prone to oxidation (turns brown) | Stable at Room Temp (Desiccated) |
| ¹H NMR (DMSO-d₆) | Indoline C2/C3 protons appear as triplets at ~3.0 and ~3.5 ppm. | Amine protons (NH₂⁺) appear as broad singlet at >9.0 ppm. |
Analytical Validation:
-
¹H NMR: The disappearance of the aromatic protons at C2/C3 (typically ~6.4 and 7.2 ppm in indole) and the appearance of two methylene triplets in the aliphatic region (approx 2.9–3.6 ppm) confirms the reduction.
-
Mass Spectrometry: ESI-MS [M+H]⁺ = 134.1 (Free base mass detected).
Pharmaceutical Applications
6-Methylindoline serves as a critical "restricted rotation" bioisostere of phenethylamine.
-
5-HT Receptor Antagonists: The indoline core is frequently used to rigidify the ethylamine side chain of serotonin, increasing selectivity for 5-HT₂C or 5-HT₆ receptors.
-
Kinase Inhibition: Substituted indolines act as hinge-binding motifs in ATP-competitive inhibitors. The 6-methyl group provides a hydrophobic anchor that can fill small lipophilic pockets (e.g., the gatekeeper region) in kinases.
-
Hemozoin Inhibitors: Derivatives of 6-methylindoline (specifically amidino-indoles) have shown efficacy in binding heme, preventing hemozoin formation in Plasmodium falciparum (Malaria).
References
-
Gribble, G. W., et al. (1974). "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids." Journal of the American Chemical Society.[8]
-
ChemicalBook. (2025). "6-Methylindole Product Properties and Synthesis."
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 137928, 6-Methylindole." PubChem.
-
Kumar, Y., & Florvall, L. (1983). "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications.
-
Sigma-Aldrich. (2025).[6] "6-Methylindole Product Specification."
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